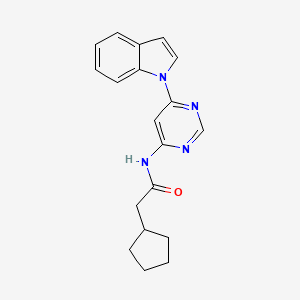
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide” is a compound that falls under the category of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Molecular Structure Analysis
The molecular formula of “N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide” is C21H20N6OS . It has a molecular weight of 404.5 g/mol . The compound contains a pyridopyrimidine moiety, which is a heterocyclic combination of pyrimidine and pyridine rings .
Physical And Chemical Properties Analysis
“N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide” has a molecular weight of 404.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . Its topological polar surface area is 104 Ų . The compound has a complexity of 579 .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Synthesis and Antimicrobial Activity : Compounds structurally related to the one have been synthesized and assessed for their antimicrobial activities. For instance, pyrimidino derivatives have shown promising results against various microbes, demonstrating the potential of these compounds in developing new antimicrobial agents. The antimicrobial activity of these compounds is attributed to the synergism between indole and benzene nuclei when combined in a single molecule (Chauhan, Siddiqi, & Dwivedi, 2017).
Design and Synthesis for Antioxidant Activities : The design and synthesis of novel 1H-3-Indolyl derivatives as significant antioxidants demonstrate the potential of pyrimidine derivatives in mitigating oxidative stress, which is a critical factor in various diseases. These compounds were evaluated for their antioxidant activities, with some showing higher efficacy than standard antioxidants, highlighting their therapeutic potential in oxidative stress-related conditions (Aziz et al., 2021).
Anticancer Applications
- Synthesis of New Compounds as Potential Anticancer Agents : Pyrimidine derivatives have been synthesized and evaluated for their anticancer activities, showing moderate to high activity against various cancer cell lines. These findings suggest the potential of pyrimidine derivatives in cancer therapy, especially when considering their structural diversity and the possibility of targeting multiple pathways involved in cancer progression (Abdelhamid et al., 2016).
Anti-inflammatory Applications
- Evaluation of Analgesic and Anti-Inflammatory Activities : Research into pyrimidine derivatives has also explored their anti-inflammatory and analgesic properties. These studies have identified compounds with significant activity and minimal ulcerogenic action, suggesting their potential as safer alternatives to traditional NSAIDs. The relationship between structure and activity in these compounds could guide the development of new therapeutics for managing pain and inflammation (Rajashree & Harinath, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclopentyl-N-(6-indol-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(11-14-5-1-2-6-14)22-17-12-18(21-13-20-17)23-10-9-15-7-3-4-8-16(15)23/h3-4,7-10,12-14H,1-2,5-6,11H2,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDMLNPXFSBTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

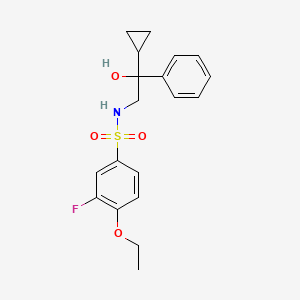
![1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole](/img/structure/B2596208.png)
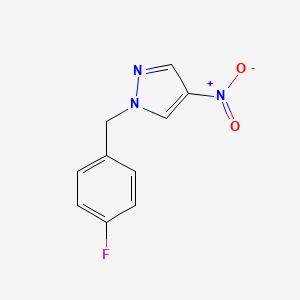
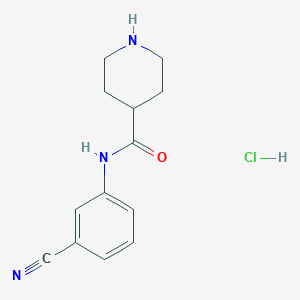
![1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596216.png)
![4-Chloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2596217.png)
![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2596218.png)
![[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2596219.png)
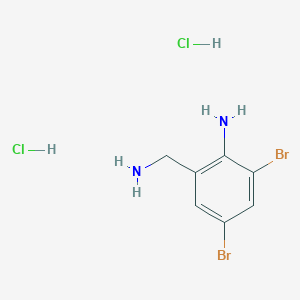
![7-Methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2596223.png)
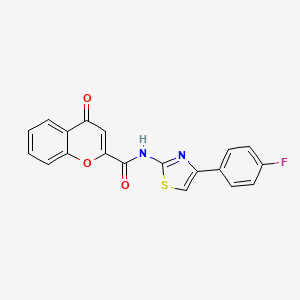
![N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2596227.png)
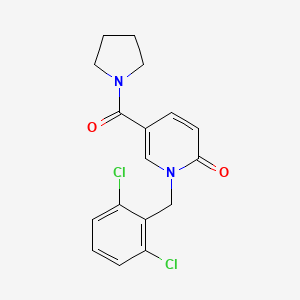
![N-ethyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]carboxamide](/img/structure/B2596230.png)